3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820646-99-8
VCID: VC6651276
InChI: InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H
SMILES: C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride

CAS No.: 1820646-99-8

Cat. No.: VC6651276

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77

* For research use only. Not for human or veterinary use.

3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride - 1820646-99-8

Specification

CAS No. 1820646-99-8
Molecular Formula C14H20ClNO2
Molecular Weight 269.77
IUPAC Name 3-phenyl-3-piperidin-4-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H
Standard InChI Key AWBPDXDHUJGUCY-UHFFFAOYSA-N
SMILES C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • A phenyl group (C6H5\text{C}_6\text{H}_5) attached to the third carbon of the propanoic acid chain.

  • A piperidine ring (a six-membered heterocycle with one nitrogen atom) linked to the same carbon.

  • A hydrochloride salt formed via protonation of the piperidine nitrogen .

The SMILES notation O=C(O)CC(C1=CC=CC=C1)C2CCNCC2.[H]Cl\text{O=C(O)CC(C1=CC=CC=C1)C2CCNCC2.[H]Cl} explicitly defines this arrangement, highlighting the spatial relationship between functional groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H20ClNO2\text{C}_{14}\text{H}_{20}\text{ClNO}_2
Molecular Weight269.77 g/mol
CAS Registry Number1820646-99-8
IUPAC Name3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide critical insights into the compound’s structure:

  • 1H^1\text{H} NMR: Signals at δ 2.62–2.63 ppm correspond to the methylene protons adjacent to the carbonyl group, while aromatic protons resonate between δ 7.11–7.52 ppm .

  • 13C^{13}\text{C} NMR: Peaks at δ 166.5 and 172.8 ppm confirm the presence of carboxylic acid and amide carbonyl groups, respectively .

  • MS: A molecular ion peak at m/zm/z 269.77 aligns with the compound’s molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves a multi-step approach:

  • Friedel-Crafts Acylation: Introduction of the phenyl group to a piperidine precursor.

  • Propanoic Acid Formation: Reaction with acrylic acid derivatives under basic conditions (e.g., potassium carbonate) .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to protonate the piperidine nitrogen .

A representative procedure involves refluxing a mixture of piperidine derivatives, acrylic acid, and potassium carbonate in ethanol, followed by acidification with HCl .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes acylation efficiency
SolventEthanolEnhances solubility of intermediates
Reaction Time10–12 hoursEnsures complete conversion
CatalystK2_2CO3_3Facilitates deprotonation

Industrial Scaling Challenges

Industrial production faces hurdles such as:

  • Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates crystallization.

  • Byproduct Formation: Competing reactions at high temperatures may yield undesired isomers.

  • Cost Efficiency: High-purity starting materials (e.g., enantiomerically pure piperidine) increase expenses.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Moderate solubility in water (≈15 mg/mL at 25°C) due to ionic interactions between the hydrochloride and polar solvents .

  • Thermal Stability: Decomposes above 200°C, with degradation products including CO2_2 and chlorinated hydrocarbons .

  • pH Sensitivity: The carboxylic acid group (pKa4.2\text{p}K_a ≈ 4.2) and protonated piperidine (pKa10.1\text{p}K_a ≈ 10.1) dictate solubility across physiological pH ranges .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. Key structural features include:

  • Hydrogen Bonding: Between the hydrochloride’s chloride ion and the carboxylic acid’s hydroxyl group (O–H···Cl distance: 2.89 Å).

  • Torsional Angles: The dihedral angle between the phenyl and piperidine rings measures 68.5°, indicating significant conformational flexibility .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s dual functionality (acid + heterocycle) makes it a promising scaffold for:

  • Neurological Agents: Piperidine moieties are prevalent in dopamine receptor modulators.

  • Anti-Inflammatory Drugs: Carboxylic acid groups inhibit cyclooxygenase-2 (COX-2) via competitive binding .

Chemical Intermediate

Industrial applications include:

  • Peptide Conjugates: Coupling with amino acids via carbodiimide-mediated reactions.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn2+^{2+}) for catalytic applications .

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent studies (e.g., ACS Omega 2024) demonstrate novel approaches for analogous propanoic acid derivatives, such as:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes .

  • Enzymatic Resolution: Lipases achieve enantiomeric excess >98% for chiral variants .

Computational Modeling

Density functional theory (DFT) calculations predict binding affinities for neurological targets (e.g., Ki=12.3\text{K}_i = 12.3 nM for σ-1 receptors) .

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